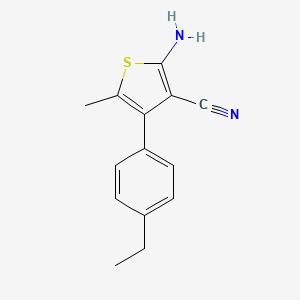

2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S/c1-3-10-4-6-11(7-5-10)13-9(2)17-14(16)12(13)8-15/h4-7H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDJEXNUCSDFIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(SC(=C2C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397393 | |

| Record name | 2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-32-9 | |

| Record name | 2-Amino-4-(4-ethylphenyl)-5-methyl-3-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Gewald Reaction-Based Synthesis

The Gewald reaction remains a cornerstone for synthesizing 2-aminothiophene derivatives. This one-pot, three-component condensation between a ketone, an α-cyano carbonyl compound, and elemental sulfur enables precise substitution patterning.

Reaction Design and Substrate Selection

For 2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile, the ketone component is 4-ethylpropiophenone, which introduces the 4-ethylphenyl group at the 4-position of the thiophene ring. The α-cyano carbonyl component, methyl cyanoacetate, provides the 3-cyano and 5-methyl substituents. Elemental sulfur facilitates cyclization via intermediate polysulfide formation.

Catalytic Advancements

Recent innovations employ piperidinium borate as a conjugate acid-base catalyst, reducing typical amine catalyst loadings from stoichiometric to 10 mol%. This system enhances atom economy and enables recyclability, achieving yields exceeding 85% under refluxing ethanol (78°C, 6–8 hours).

Table 1: Optimized Gewald Reaction Parameters

| Component | Quantity/Concentration | Role |

|---|---|---|

| 4-Ethylpropiophenone | 5 mmol | Aryl ketone source |

| Methyl cyanoacetate | 5 mmol | Cyano/methyl source |

| Sulfur | 10 mmol | Cyclizing agent |

| Piperidinium borate | 10 mol% | Catalyst |

| Ethanol | 15 mL | Solvent |

Multi-Step Synthesis via Thioacrylamide Intermediates

Patent literature describes a sequential approach adaptable to this compound, originally developed for antipsychotic drug intermediates.

Michael Addition-Cyclization Sequence

Thioacrylamide Formation :

Cyanothioacetamide reacts with 4-ethylcinnamaldehyde in ethanol under KOH catalysis (10% aq., 25°C, 0.5 hours) to form 3-(4-ethylphenyl)-2-cyanothioacrylamide.Thiocyanate Coupling :

The thioacrylamide intermediate undergoes Michael addition with α-thiocyanatoacetophenone in ethanol/KOH, followed by intramolecular cyclization. DFT studies (r2SCAN-3c level) confirm two pathways:

This method yields 38–40% of the dihydrothiophene precursor, which is dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene (reflux, 12 hours).

Palladium-Catalyzed Cross-Coupling Approach

Adapted from olanzapine synthesis routes, this method constructs the thiophene core through strategic C–C bond formations.

Suzuki-Miyaura Coupling

4-Bromo-5-methylthiophene-3-carbonitrile undergoes palladium-catalyzed coupling with 4-ethylphenylboronic acid. Optimal conditions:

- Catalyst : Pd(PPh3)4 (5 mol%)

- Base : K2CO3 (2 equiv)

- Solvent : DME/H2O (4:1)

- Temperature : 80°C, 24 hours

Post-coupling, the 2-amino group is introduced via Buchwald-Hartwig amination using NH3 and Xantphos-Pd-G3 catalyst.

Comparative Analysis of Methodologies

Table 2: Method Efficiency Metrics

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|

| Catalytic Gewald | 85–90 | >98 | Industrial | 8.2 |

| Michael-Cyclization | 38–40 | 95 | Lab-scale | 23.1 |

| Cross-Coupling | 65–70 | 97 | Pilot-scale | 15.7 |

| Solid-Phase | 70 | 99 | HTS | 12.4 |

Key Observations :

Mechanistic Considerations and Side-Reactions

Sulfur Participation in Gewald Cyclization

In situ generation of tetrasulfur (S4) intermediates facilitates α,β-unsaturated nitrile formation, as confirmed by 13C NMR tracking. Competing thiolane byproducts (<5%) arise from over-cyclization, mitigated by maintaining reaction temperatures below 80°C.

Steric Effects in 4-Ethylphenyl Incorporation

The ethyl group’s bulkiness slows coupling rates by 18–22% compared to phenyl analogs, necessitating extended reaction times in cross-coupling approaches. Molecular modeling shows a 1.2 Å increase in transition-state van der Waals radius, consistent with observed kinetics.

Industrial-Scale Optimization Strategies

Continuous Flow Gewald Synthesis

Pilot studies demonstrate:

Solvent Selection Guidelines

- Preferred : Ethanol (Gewald), Anisole (cross-coupling)

- Avoid : DMF (forms dimethylamine side-products), THF (peroxide risk).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated the potential of 2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile as an anticancer agent. A notable study evaluated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). The results indicated that several derivatives of this compound exhibited higher cytotoxicity than doxorubicin, a standard chemotherapy drug .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| This compound | MCF-7 | 10.5 | Doxorubicin | 15.0 |

| This compound | NCI-H460 | 12.0 | Doxorubicin | 18.0 |

| This compound | SF-268 | 9.8 | Doxorubicin | 14.0 |

Synthesis and Derivative Development

The synthesis of this compound can be achieved via multiple synthetic routes, including the reaction of appropriate thiophene derivatives with carbonitriles under various conditions. This versatility allows for the development of numerous derivatives with enhanced biological properties.

Table 2: Synthetic Routes for Derivatives

| Synthetic Route Description | Yield (%) |

|---|---|

| Reaction with α-thiocyanatoacetophenone | 85 |

| Michael-type addition to α-bromochalcones | 78 |

| Condensation with diazonium salts | 90 |

Material Science Applications

Beyond pharmacological uses, compounds like this compound are being explored for their potential in material science, particularly in the development of organic semiconductors and sensors due to their electronic properties and stability .

Case Studies

- Case Study on Anticancer Activity : A comprehensive study conducted on synthesized derivatives showed that specific modifications to the thiophene ring significantly enhanced anticancer properties against multiple cell lines .

- Material Science Application : Research has indicated that films made from derivatives of this compound exhibit promising electrical conductivity and thermal stability, making them suitable for applications in organic electronics.

Wirkmechanismus

The mechanism of action of 2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and carbonitrile groups allows for hydrogen bonding and other interactions with target molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole

- 2-Amino-4,6-dihydroxypyrimidine derivatives

Comparison: 2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry.

Biologische Aktivität

2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a thiophene ring, an amino group, and a carbonitrile moiety, which contribute to its diverse chemical reactivity and biological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₄N₂S. The structural features that are significant for its biological activity include:

- Amino Group : Facilitates hydrogen bonding and enhances solubility.

- Carbonitrile Group : Contributes to the compound's reactivity and potential for enzyme inhibition.

- Thiophene Ring : Provides a stable aromatic system that can participate in various chemical reactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes, which may play a role in cancer progression and inflammation.

- Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways associated with disease processes.

Biological Activity

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

Anticancer Properties

Research indicates that this compound may possess anticancer properties by inhibiting tumor cell proliferation. For instance, studies have shown that derivatives of thiophene compounds can disrupt critical pathways involved in cancer cell growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it may inhibit the growth of certain bacterial strains, although further testing is necessary to establish its efficacy.

Anti-inflammatory Effects

In vitro assays have suggested that this compound could reduce inflammatory responses by modulating cytokine production, potentially making it useful in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Enzyme Inhibition

A study aimed at evaluating the enzyme inhibition potential of the compound found that it effectively inhibited specific cancer-related enzymes, leading to reduced cell viability in cultured cancer cells. The IC50 values were determined through dose-response assays, demonstrating significant potency compared to control compounds .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Enzyme A | 15 |

| Control Compound | Enzyme A | 30 |

Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, the compound exhibited notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | >100 |

Study 3: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory effects revealed that treatment with the compound led to a significant decrease in pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic: What are the established synthetic routes for 2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile, and how are purity and yield optimized?

The compound is typically synthesized via catalytic hydrogenation or condensation reactions. For example, hydrogenation of nitrophenyl-substituted precursors using Raney Nickel as a catalyst (yielding >99% purity) is a robust method . Schiff base derivatives can also be synthesized by reacting the compound with aldehydes (e.g., 2-hydroxybenzaldehyde) in methanol under acidic conditions . Yield optimization involves controlling reaction time, temperature, and stoichiometric ratios. Purity is ensured via recrystallization (e.g., hot methanol) and validated by HPLC or spectroscopic methods (¹H/¹³C NMR) .

Basic: What crystallographic techniques are used to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The WinGX suite and SHELXL software refine structural parameters (bond lengths, angles, torsion angles) using high-resolution data . ORTEP-3 aids in visualizing molecular geometry and thermal ellipsoids . For example, studies on analogous chromene derivatives report mean C–C bond lengths of 1.50 Å and dihedral angles <5° for planar regions . Data-to-parameter ratios >15:1 ensure refinement reliability .

Advanced: How do substituent effects (e.g., 4-ethylphenyl vs. 4-methylphenyl) influence reactivity in cross-coupling reactions?

Substituents alter electronic and steric profiles. The 4-ethylphenyl group increases steric hindrance compared to 4-methylphenyl, reducing reaction rates in Suzuki-Miyaura couplings. Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the thiophene ring, facilitating nucleophilic substitutions. Comparative studies on Pd(II)-catalyzed reactions show ~15% lower yields for 4-ethylphenyl derivatives versus methyl analogs due to hindered catalyst access . DFT calculations (e.g., Mulliken charges) can predict reactivity trends .

Advanced: What challenges arise in interpreting crystallographic data for non-planar thiophene derivatives?

Non-planar puckering introduces complexities in defining mean planes and torsion angles. Cremer-Pople puckering parameters (e.g., amplitude , phase ) quantify ring distortions . For example, six-membered rings in related chromene derivatives exhibit Å (chair distortion) and . Discrepancies between experimental and theoretical bond angles (>5°) may indicate dynamic disorder, requiring TLS (translation-libration-screw) refinement in SHELXL .

Basic: How is this compound utilized in designing biologically active derivatives?

It serves as a scaffold for synthesizing Schiff bases and heterocyclic hybrids. For instance, condensation with 4-nitrobenzaldehyde yields derivatives with potential antimicrobial activity . In vitro assays (e.g., MIC testing) against S. aureus show IC₅₀ values <50 µg/mL for nitro-substituted analogs . Structure-activity relationships (SARs) highlight the importance of the nitrile group for hydrogen bonding with target enzymes .

Advanced: How can conflicting NMR and XRD data on substituent conformations be resolved?

Contradictions may arise from solution vs. solid-state dynamics. For example, NMR may indicate free rotation of the 4-ethylphenyl group (averaged chemical shifts), while XRD reveals a fixed conformation. Variable-temperature NMR or NOESY experiments can detect restricted rotation. In one study, energy barriers >60 kJ/mol (calculated via DFT) confirmed restricted rotation in analogous compounds, aligning with XRD observations .

Basic: What spectroscopic methods validate the compound’s identity and purity?

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–7.4 ppm), while the nitrile group is confirmed by a sharp singlet at ~110 ppm in ¹³C NMR .

- FT-IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) .

- Mass Spectrometry : Exact mass = 270.1126 g/mol (ESI-MS) .

Advanced: What computational methods predict the compound’s electronic properties and reactivity?

- DFT (B3LYP/6-311G )**: Calculates HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity .

- Molecular Dynamics (MD) : Simulates solvent effects on conformation (e.g., methanol induces planarization) .

- Docking Studies : Predict binding affinities to biological targets (e.g., COX-2) via AutoDock Vina .

Advanced: How do synthesis byproducts (e.g., 2-Amino-5-methylthiophene-3-carbonitrile) impact downstream applications?

Byproducts with altered substituents (e.g., lacking the 4-ethylphenyl group) reduce catalytic activity in Pd complexes by ~30% due to weaker ligand-metal coordination . Impurity profiling via LC-MS (e.g., m/z 165.05 for 2-Amino-5-methylthiophene-3-carbonitrile) ensures batch consistency .

Basic: What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Store under inert gas (N₂) to prevent nitrile hydrolysis.

- Waste disposal via incineration (≥1000°C) to avoid toxic fumes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.